molecular formula C6H12ClFN2 B1378702 3-Fluoro-1,3'-biazetidine hydrochloride CAS No. 1426290-05-2

3-Fluoro-1,3'-biazetidine hydrochloride

Cat. No. B1378702
M. Wt: 166.62 g/mol
InChI Key: ZRSAYKWJBZUQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-1,3’-biazetidine hydrochloride is a unique chemical compound with the molecular formula C6H12ClFN2 . It is sold by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-1,3’-biazetidine hydrochloride consists of a four-membered azetidine ring with a fluorine atom and a hydrochloride group . The presence of these functional groups may influence its reactivity and potential applications.

Scientific Research Applications

Applications in Synthetic Chemistry

  • Research has demonstrated the potential of using 3-Fluoro-1,3'-biazetidine hydrochloride in the synthesis of fluorine-containing heterocycles. For instance, fluorinated triazolylpyrimidines and pyrimidinoaminotetrazines have been synthesized through reactions involving fluoro-1,3-diketones, showcasing the versatility of fluorinated compounds in synthetic chemistry (Zeng et al., 2008).
  • Synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid have been evaluated, underscoring the potential of this compound as a building block in medicinal chemistry due to its unique structural properties (Van Hende et al., 2009).

Advances in Fluorinated Compounds Synthesis

  • Novel synthetic methodologies have been developed for the preparation of fluorinated organic molecules, such as 4-fluoro-1,3-benzoxazepines. These methods highlight the continuous quest for efficient and versatile approaches to synthesize structurally diverse fluorinated compounds with potential applications across various scientific disciplines (Ulmer et al., 2016).

Role in Biomedical Research

  • The compound has been utilized in the synthesis and characterization of fluorouracil derivatives. These derivatives are actively explored for their potential in treating various carcinomas, indicating the relevance of fluorinated compounds in therapeutic applications (Jing, 2010).
  • Research into the synthesis of 3-fluoroazetidinecarboxylic acids and related compounds has uncovered their potential as peptide scaffolds. Notably, a fluoroazetidine iminosugar has been shown to inhibit the growth of pancreatic cancer cells, highlighting the biomedical significance of such compounds (Liu et al., 2015).

Applications in Drug Discovery

  • The molecule has been a part of the synthesis route for potential pharmaceutical compounds like 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, indicating its utility as a building block in the development of novel therapeutics (Piron et al., 2011).

Safety And Hazards

3-Fluoro-1,3’-biazetidine hydrochloride is intended for research and development use only . As with all chemicals, appropriate safety measures should be taken when handling and storing this compound to prevent exposure and contamination.

Future Directions

While specific future directions for 3-Fluoro-1,3’-biazetidine hydrochloride are not mentioned in the search results, azetidine derivatives have potential applications in various fields. For instance, they can be used as precursors for bioimaging fluorescent dyes and energetic materials .

properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FN2.ClH/c7-5-3-9(4-5)6-1-8-2-6;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSAYKWJBZUQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2CC(C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1,3'-biazetidine hydrochloride

CAS RN

1426290-05-2
Record name 1,3′-Biazetidine, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426290-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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